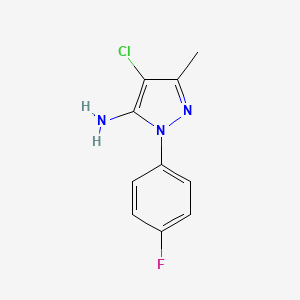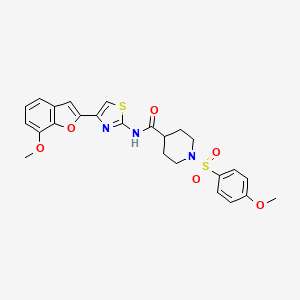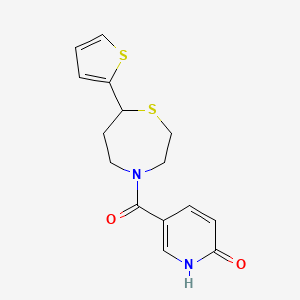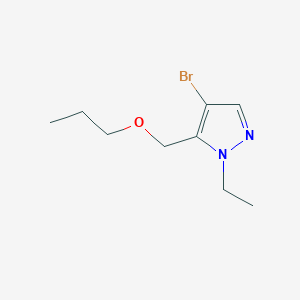
4-Chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Chloro-1-(4-fluorophenyl)-1-butanone” is a chemical compound with the molecular formula C10H10ClFO . Its molecular weight is 200.64 .
Synthesis Analysis
The synthesis of similar compounds has been discussed in various studies . For instance, one study mentioned the synthesis of a related compound via hydrolysis of carbamate and N-alkylation using 4-chloro-1-(4-fluorophenyl)butane-1-one .Molecular Structure Analysis
The molecular structure of “4-Chloro-1-(4-fluorophenyl)-1-butanone” can be viewed using Java or Javascript .Chemical Reactions Analysis
While specific chemical reactions involving “4-Chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine” are not available, related compounds have been synthesized via metal-catalyzed reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Chloro-1-(4-fluorophenyl)-1-butanone” include a molecular weight of 200.64 .Applications De Recherche Scientifique
Synthesis and Structural Characterization
4-Chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine has been utilized in the synthesis and structural characterization of various compounds. In a study by Kariuki et al. (2021), isostructural compounds with similar chemical structures were synthesized, and their structure was determined by single crystal diffraction, showing the compound's utility in crystallography and molecular design (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Reductive Amination Processes
The compound is involved in reductive amination processes, as demonstrated in a study by Bawa et al. (2009). They described the use of 4-Chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine in the synthesis of secondary amines, highlighting its role in producing biologically active molecules and intermediates for pharmaceuticals (Bawa, Ahmad, & Kumar, 2009).
Cancer Research
In cancer research, modifications of 4-Chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine have shown activity against important cancer kinases. A study by Abu Thaher et al. (2012) identified derivatives with significant inhibitory activity against various cancer-related kinases, suggesting potential in anticancer drug development (Abu Thaher et al., 2012).
Antimicrobial Activity
The compound has been used in the synthesis of molecules with antimicrobial properties. Mistry et al. (2016) synthesized derivatives that exhibited excellent to good antibacterial activity, demonstrating its relevance in developing new antimicrobial agents (Mistry, Desai, & Desai, 2016).
Computational Analysis in Drug Development
The compound's derivatives have been subject to computational evaluation to assess their reactivity and pharmaceutical potential, as shown in a study by Thomas et al. (2018). Their research involved DFT calculations, molecular dynamics simulations, and molecular docking, indicating its importance in computational drug design (Thomas et al., 2018).
Synthesis of Novel Compounds with Potential Biological Activities
Researchers have synthesized various novel compounds using 4-Chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine, exploring their potential biological activities. Studies like that by Wu et al. (2012) and Rai et al. (2009) showcase the synthesis of compounds with antifungal and antibacterial activities (Wu et al., 2012); (Rai et al., 2009).
Safety and Hazards
Propriétés
IUPAC Name |
4-chloro-2-(4-fluorophenyl)-5-methylpyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClFN3/c1-6-9(11)10(13)15(14-6)8-4-2-7(12)3-5-8/h2-5H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCYFGDHVYIWTHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1Cl)N)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,6-dichloro-N-[3-(2-fluorophenyl)-1,2-oxazol-5-yl]pyridine-2-carboxamide](/img/structure/B2466282.png)

![N-(2-fluorophenyl)-1-(4-methylphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2466285.png)
![N-[3-(2,4-Dimethylphenoxy)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2466286.png)
![(2,5-Dimethylphenyl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone](/img/structure/B2466289.png)
![(Z)-ethyl 2-((4-chlorobenzoyl)imino)-1-cyclohexyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2466290.png)
![5-(methylsulfamoyl)-N-[(pyridin-3-yl)methyl]furan-2-carboxamide](/img/structure/B2466294.png)



![2-Cyclopentyl-4-cyclopropyl-3-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2466301.png)
![2-[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol](/img/structure/B2466303.png)

![2-[9-(4-Methylphenyl)-6,13,15-trioxo-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl]propanoic acid](/img/structure/B2466305.png)